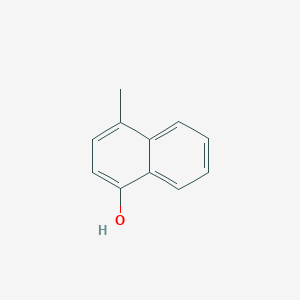

4-Methyl-1-naphthol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145042 | |

| Record name | 4-Methyl-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10240-08-1 | |

| Record name | 4-Methyl-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-1-naphthol: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Activity of 4-Methyl-1-naphthol for Drug Discovery and Development Professionals.

Introduction

This compound, a derivative of the polycyclic aromatic hydrocarbon naphthalene, belongs to the naphthol class of compounds. Naphthols, which are hydroxylated naphthalenes, serve as crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1] The strategic placement of a methyl group on the naphthalene ring at the 4-position influences its physicochemical properties and potential biological activity. The naphthalene scaffold is a prominent feature in numerous FDA-approved drugs, highlighting its importance as a pharmacophore in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers in drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10240-08-1 | [3][4] |

| Molecular Formula | C₁₁H₁₀O | [4][5] |

| Molecular Weight | 158.20 g/mol | [4] |

| Appearance | Near colourless oily crystals which darken on storage | [2] |

| Solubility | Soluble in ethanol, ether, benzene, chloroform, and alkali solutions; slightly soluble in water. | [6] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following tables summarize available mass spectrometry data and predicted NMR and IR characteristics based on its chemical structure.

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Source(s) |

| 158 | Molecular ion [M]⁺ | [4] |

| 157 | [M-H]⁺ fragment | [4] |

| 115 | Fragment | [4] |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following are predicted values as experimental data were not found in the reviewed literature. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| OH | ~5.0 (broad s) | C1 (C-OH) | ~150 |

| H2 | ~7.0 | C2 | ~110 |

| H3 | ~7.3 | C3 | ~126 |

| CH₃ | ~2.5 (s) | C4 (C-CH₃) | ~129 |

| H5 | ~8.0 | C4a | ~125 |

| H6 | ~7.4 | C5 | ~122 |

| H7 | ~7.5 | C6 | ~126 |

| H8 | ~8.1 | C7 | ~125 |

| C8 | ~126 | ||

| C8a | ~134 | ||

| CH₃ | ~19 |

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Methyl) | Stretching | 2850-2960 | Medium |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium-Strong |

| C-O | Stretching | 1200-1260 | Strong |

| O-H | Bending | 1330-1420 | Medium |

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-Methyl-1-methoxynaphthalene.[2]

Materials:

-

4-Methyl-1-methoxynaphthalene (145 g)

-

Pyridine hydrochloride (250 g)

-

Dilute hydrochloric acid

-

Ether

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether (b.p. 60°-80° C)

Procedure:

-

Combine 4-Methyl-1-methoxynaphthalene and pyridine hydrochloride in a suitable reaction vessel.

-

Heat the mixture at 200°C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Treat the cooled mixture with dilute hydrochloric acid.

-

Extract the product into ether.

-

Dry the ether extract over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the ether solvent under reduced pressure, yielding a black oil.

-

Extract the oil with four 100 cm³ portions of petroleum ether (b.p. 60°-80° C).

-

Combine the petroleum ether extracts and remove the solvent to yield this compound as near-colorless oily crystals.

Synthesis Workflow for this compound

Reactivity

The reactivity of this compound is largely dictated by the electron-rich naphthalene ring and the hydroxyl group. Similar to its parent compound, 1-naphthol, it is susceptible to oxidation. The 4-position, being occupied by a methyl group, means that electrophilic substitution reactions that typically occur at this position in 1-naphthol will be directed elsewhere.[7] A critical aspect of its reactivity, particularly in a biological context, is its potential metabolic oxidation to form quinone species.[8]

Biological Activity and Potential Applications

While no specific studies detailing the biological activities of this compound were identified, the broader class of naphthol and naphthalene derivatives has been extensively investigated for various pharmacological effects, including antimicrobial, antioxidant, and anticancer properties.[9][10][11]

Proposed Mechanism of Action: Cytotoxicity via Metabolic Activation

The toxicity of naphthalene and 1-naphthol in biological systems is often attributed to their metabolic activation by cytochrome P450 enzymes.[8][12] This process can lead to the formation of highly reactive intermediates, such as epoxides and naphthoquinones. These quinones are electrophilic and can induce cellular damage through two primary mechanisms:

-

Redox Cycling: Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to DNA and proteins.

-

Glutathione Depletion: The electrophilic nature of naphthoquinones makes them susceptible to nucleophilic attack by glutathione (GSH), a key intracellular antioxidant. This leads to the depletion of cellular GSH stores, rendering the cell more vulnerable to oxidative damage.[8]

It is plausible that this compound undergoes a similar metabolic fate, being oxidized to 4-methyl-1,2-naphthoquinone or other reactive quinone species. This proposed pathway is a strong candidate for explaining potential cytotoxicity and genotoxicity.

Proposed Cytotoxicity Pathway of this compound

Experimental Protocols for Biological Assays

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method to assess the cytotoxic effects of this compound against a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging ability of this compound.[13][14]

Materials:

-

This compound

-

Methanol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

96-well plate

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.

-

Assay: In a 96-well plate, add 100 µL of each sample dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Plot the scavenging percentage against the concentration to determine the EC₅₀ value.

Conclusion

This compound is a naphthalene derivative with well-defined chemical properties but limited characterization in the biological and spectroscopic literature. Its synthesis is achievable through standard organic chemistry methods. Based on the known reactivity and metabolic pathways of related naphthols, it is hypothesized that this compound may exert biological effects, such as cytotoxicity, through metabolic activation to reactive quinone species. This proposed mechanism offers a clear direction for future research. The provided experimental protocols for synthesis and biological evaluation serve as a foundation for scientists and drug development professionals to further investigate the potential of this compound as a lead compound or a valuable chemical intermediate in medicinal chemistry. Further studies are warranted to isolate and characterize this compound fully, obtain detailed spectroscopic data, and validate its proposed biological activities.

References

- 1. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. This compound | 10240-08-1 [chemicalbook.com]

- 4. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H10O) [pubchemlite.lcsb.uni.lu]

- 6. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Screening and Evaluation of Antioxidant Activities of Selected Naphthalene Compounds | Semantic Scholar [semanticscholar.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]

- 14. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Methyl-1-naphthol

An In-depth Technical Guide to 4-Methyl-1-naphthol: Physicochemical Properties and Experimental Considerations

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key processes.

Physicochemical Properties

This compound, also known as 4-methylnaphthalen-1-ol, is an aromatic organic compound.[1] Its fundamental properties are summarized below.

Table 1: General and Physical Properties of this compound and Related Compounds

| Property | This compound | 1-Naphthol (for comparison) |

| IUPAC Name | 4-methylnaphthalen-1-ol[1] | Naphthalen-1-ol[2] |

| CAS Number | 10240-08-1[1] | 90-15-3[2] |

| Molecular Formula | C₁₁H₁₀O[1] | C₁₀H₈O[2] |

| Molecular Weight | 158.20 g/mol [1] | 144.17 g/mol [2] |

| Appearance | Near colorless oily crystals that darken on storage[3] | Colorless or white solid[2] |

| Melting Point | Data not available | 95 to 96 °C[2] |

| Boiling Point | Data not available | 278 to 280 °C[2] |

| Density | Data not available | 1.10 g/cm³[2] |

| Solubility | Data not available | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, chloroform, and alkali hydroxide solutions.[4][5][6][7] |

| pKa | Data not available in snippets | Data not available in snippets |

Table 2: Spectral Data for this compound and Related Compounds

| Spectral Data | This compound | 1-Naphthol (for comparison) |

| Mass Spectrometry (GC-MS) | m/z top peaks: 158, 157, 115[1] | Not specified |

| UV-Vis Absorption | Data not available | Excitation peak at 290 nm[8] |

| UV-Vis Emission | Data not available | Emission peak at 339 nm[8] |

| ¹H NMR | Data not available | Spectra available[9] |

| ¹³C NMR | Data not available | Not specified |

| IR | Data not available | Spectra available[10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-Methyl-1-methoxynaphthalene.[3]

Protocol:

-

Reaction Setup: Mix 145 g of 4-Methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride in a suitable reaction vessel.

-

Heating: Heat the mixture at 200°C for 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Treat the cooled mixture with dilute hydrochloric acid.

-

Extract the product with ether.

-

-

Purification:

-

Dry the ether extract over magnesium sulfate (MgSO₄).

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure, which will leave a black oil.

-

Extract the oil with four 100 cm³ portions of petroleum ether (boiling point 60°-80°C).

-

-

Final Product: The final product, this compound, is obtained as nearly colorless oily crystals which are noted to darken upon storage.[3]

Analytical Methods

While specific analytical protocols for this compound are not detailed in the provided search results, methods for related naphthol compounds can be adapted. A general workflow for the analysis of naphthols in a sample matrix is presented below, based on techniques used for 1-naphthol and 2-naphthol.[11]

Protocol:

-

Sample Preparation: Depending on the matrix, an initial extraction or dissolution in a suitable organic solvent is required.

-

Solid Phase Extraction (SPE): For complex matrices like geothermal fluids, SPE can be used for sample clean-up and concentration.[11]

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation of naphthol isomers.[11] Gas Chromatography (GC) can also be employed, particularly for volatile derivatives.[12]

-

Detection:

-

HPLC: UV or fluorescence detection is commonly used for naphthols.

-

GC: Mass Spectrometry (MS) is a powerful detection method that provides structural information.[1]

-

Biological Activity and Potential Signaling Pathways

Naphthol derivatives exhibit a wide range of biological activities and are considered important scaffolds in drug discovery.[13][14]

Known Biological Activities of Naphthol Derivatives

-

Anticancer: Naphthalene and quinoline-based compounds with a hydroxy-naphthalene scaffold have shown potent inhibitory activity against peptidyl arginine deiminases (PADs), which are implicated in cancer.[15] 4-Amino-2-methyl-1-naphthol has been investigated for its potential to inhibit glycolysis in cancer cells.[16]

-

Enzyme Inhibition: Derivatives of 1-naphthol have been found to be effective inhibitors of acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases.[17]

-

Antimicrobial: Naphthol-based compounds have demonstrated antimicrobial properties.[14] The hydrochloride salt of 4-amino-2-methyl-1-naphthol has been shown to prevent the growth of various molds and bacteria.[16]

Potential Signaling Pathway: PAD Inhibition

Recent studies have identified that naphthalene-based scaffolds with hydroxyl substitutions can act as highly potent inhibitors of Peptidyl Arginine Deiminases (PADs), particularly PAD1 and PAD4.[15] These enzymes are involved in the post-translational modification of proteins through a process called citrullination, which is linked to various diseases, including cancer and autoimmune disorders. The inhibition of PADs by these compounds suggests a potential therapeutic mechanism of action. Docking simulations have even revealed a previously unrecognized binding site on the PAD4 enzyme.[15]

References

- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Absorption [1-Naphthol] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-naphthol from 4-methyl-1-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Methyl-1-naphthol, a valuable intermediate in pharmaceutical and chemical research, through the demethylation of its precursor, 4-methyl-1-methoxynaphthalene. This document details various established methodologies, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows to facilitate practical application in a laboratory setting.

Introduction

The conversion of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis, often crucial for the generation of biologically active molecules and versatile chemical intermediates. The synthesis of this compound from 4-methyl-1-methoxynaphthalene is a key demethylation reaction. The selection of an appropriate demethylation agent and reaction conditions is critical to ensure high yield and purity of the final product, while considering factors such as substrate sensitivity, reagent availability, and scalability. This guide explores and compares several effective methods for this conversion, including the use of pyridine hydrochloride, boron tribromide (BBr₃), and hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).

Comparative Analysis of Demethylation Methodologies

The choice of demethylation reagent is dictated by the specific requirements of the synthesis, including functional group tolerance, reaction conditions, and desired yield. The following table summarizes quantitative data for various methods, providing a basis for comparison.

| Reagent/Method | Substrate | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Pyridine Hydrochloride | 4-methyl-1-methoxynaphthalene | 200 | 3 | N/A | [1] |

| Boron Tribromide (BBr₃) | 1-methoxynaphthalene | -80 | 24 | 13.5 | |

| Hydroiodic Acid (HI) | 1-methoxynaphthalene | 120-130 | 2-3 | 85-95 |

Note: Data for some reactions on the specific substrate were not available in the cited literature; data for the closely related 1-methoxynaphthalene is provided for comparative purposes.

Chemical Reaction Pathway

The fundamental transformation involves the cleavage of the methyl ether bond to yield the corresponding naphthol.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key demethylation reactions are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales.

Demethylation using Pyridine Hydrochloride

This method involves heating the substrate with molten pyridine hydrochloride, a strong and effective demethylating agent for aryl methyl ethers.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 145 g of 4-methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride.[1]

-

Heating: Heat the mixture to 200°C and maintain this temperature for 3 hours.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Treat the cooled mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Dry the ether extract over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Remove the solvent under reduced pressure to yield a black oil.

-

-

Purification:

-

Extract the oil with petroleum ether (boiling point 60-80°C) four times, using 100 cm³ for each extraction.

-

Combine the petroleum ether extracts and evaporate the solvent to obtain this compound as nearly colorless oily crystals.[1]

-

Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers at low temperatures.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the 1-methoxynaphthalene in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to -80°C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (1 equivalent) in anhydrous dichloromethane to the stirred solution.

-

Reaction: Maintain the reaction mixture at -80°C for 24 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Demethylation using Hydroiodic Acid (HI)

Hydrohalic acids, particularly HI and HBr, are classic reagents for the cleavage of ethers. This protocol uses hydroiodic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-methoxynaphthalene with glacial acetic acid.

-

Reagent Addition: Slowly add 57% aqueous hydroiodic acid to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 2-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water.

-

Neutralize any excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Extract the product with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 4-methyl-1-methoxynaphthalene can be achieved through several effective demethylation methods. The choice of reagent and protocol should be carefully considered based on the desired scale, available equipment, and safety considerations. The pyridine hydrochloride method offers a straightforward, albeit high-temperature, approach. Boron tribromide provides a low-temperature alternative, while hydrohalic acids represent a classic and often high-yielding route. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic needs.

References

4-Methyl-1-naphthol: A Technical Guide to its Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1-naphthol, a substituted naphthol derivative. While the specific historical details of its initial discovery and its direct involvement in signaling pathways remain to be fully elucidated in publicly available literature, this document consolidates the current understanding of its synthesis, physicochemical properties, and the broader biological context of related naphthol compounds. This guide aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, highlighting both the known aspects of this compound and the existing knowledge gaps that present opportunities for future investigation.

Discovery and History

The precise date and the individual or research group responsible for the first synthesis of this compound are not well-documented in the readily accessible scientific literature. However, the history of naphthols, in general, is closely tied to the development of synthetic dyes and pharmaceuticals in the 19th and 20th centuries. Naphthalene, the parent compound of naphthols, was discovered in 1821 from coal tar.[1] The subsequent exploration of its derivatives, including the hydroxylated forms (naphthols), became a significant area of organic chemistry research. While specific historical milestones for this compound are not available, its synthesis and study are part of the broader scientific endeavor to understand and utilize the chemical space of naphthalene derivatives.

Synthesis of this compound

A key method for the synthesis of this compound involves the demethylation of its corresponding methyl ether, 4-Methyl-1-methoxynaphthalene.

Experimental Protocol: Demethylation of 4-Methyl-1-methoxynaphthalene

This protocol is based on a reported synthesis of this compound.[2]

Materials:

-

4-Methyl-1-methoxynaphthalene (145 g)

-

Pyridine hydrochloride (250 g)

-

Dilute hydrochloric acid

-

Ether

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether (b.p. 60°-80° C)

Procedure:

-

A mixture of 4-Methyl-1-methoxynaphthalene (145 g) and pyridine hydrochloride (250 g) is heated at 200°C for 3 hours.[2]

-

The reaction mixture is then cooled.[2]

-

After cooling, the mixture is treated with dilute hydrochloric acid and extracted with ether.[2]

-

The ether extract is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed, resulting in a black oil.[2]

-

The black oil is extracted with four 100 cm³ portions of petroleum ether (b.p. 60°-80° C).[2]

-

Removal of the petroleum ether yields this compound as nearly colorless oily crystals that tend to darken upon storage.[2]

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O | [3][4] |

| Molecular Weight | 158.20 g/mol | [3] |

| CAS Number | 10240-08-1 | [3] |

| IUPAC Name | 4-methylnaphthalen-1-ol | [3] |

| Appearance | Near colourless oily crystals | [2] |

Spectroscopic Data

Table 2: Mass Spectrometry Data for this compound [3]

| m/z | Description |

| 158 | Molecular Ion [M]⁺ |

| 157 | [M-H]⁺ |

| 115 | Fragment |

Table 3: Spectroscopic Data for 2-Methyl-1-naphthol (for comparison) [5]

| Data Type | Peaks/Signals |

| Mass Spec (m/z) | 158 (M⁺), 129, 128 |

| FTIR (cm⁻¹) | Data available for capillary cell melt (crystalline phase) and vapor phase. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway. However, the broader class of naphthol derivatives has been the subject of various biological investigations, suggesting potential areas for future research into this compound's bioactivity.

General Biological Context of Naphthol Derivatives

Naphthol and its derivatives are known to exhibit a range of biological activities. For instance, various 1-naphthol derivatives have been synthesized and evaluated for their potential as antioxidants and as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[6] The parent compound, 1-naphthol, is a known metabolite of the insecticide carbaryl and naphthalene.[7]

Catabolism of 1-Naphthol in Sphingobium sp.

While not directly involving this compound, the catabolic pathway of 1-naphthol in the bacterium Sphingobium sp. strain B2 provides an example of a biological process where a naphthol acts as a signaling molecule. In this pathway, 1-naphthol, along with a primary carbon source like glucose, synergistically regulate the transcription of the initial hydroxylase genes responsible for its degradation.[8] This co-inducible system acts as a biological "AND" gate, ensuring the catabolic genes are expressed only when both signaling molecules are present.[8]

Conclusion and Future Directions

This compound is a readily synthesizable naphthalene derivative with defined physicochemical properties. While a detailed historical account of its discovery and a clear understanding of its role in biological signaling pathways are currently absent from the scientific literature, the established biological activities of related naphthol compounds suggest that this compound may possess interesting and unexplored pharmacological properties. Future research should focus on a thorough characterization of its spectroscopic properties, an investigation into its potential biological effects, and an exploration of its mechanism of action, including any involvement in cellular signaling cascades. Such studies would be invaluable for unlocking the full potential of this compound in medicinal chemistry and drug development.

References

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-Methyl-1-naphthol | C11H10O | CID 24055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Methyl-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methyl-1-naphthol, a key chemical intermediate. Due to a lack of extensive published quantitative data for this compound, this document combines qualitative solubility information, predicted properties, and data from the parent compound, 1-naphthol, to offer a comprehensive understanding. Furthermore, detailed experimental protocols for determining solubility are provided to aid researchers in generating specific data for their unique applications.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure. In drug development and chemical research, solubility significantly influences bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.

This compound, with its naphthalene backbone, is an aromatic compound. The presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, while the methyl (-CH3) group and the naphthalene ring contribute to its nonpolar, hydrophobic character. The predicted XLogP3-AA value for this compound is 3.2, indicating a preference for lipophilic (fat-like) environments over aqueous ones.[1] This suggests that its solubility will be limited in water but more favorable in organic solvents.

Solubility Data

| Solvent | Solvent Type | Predicted/Qualitative Solubility of this compound | Known Solubility of 1-Naphthol |

| Water | Polar Protic | Very Slightly Soluble / Low | 866 mg/L at 25 °C[6] |

| Ethanol | Polar Protic | Soluble | Very Soluble[6] |

| Methanol | Polar Protic | Soluble | Freely Soluble |

| Acetone | Polar Aprotic | Soluble | Very Soluble[6] |

| Diethyl Ether | Nonpolar | Soluble | Very Soluble[6] |

| Benzene | Nonpolar | Soluble | Freely Soluble[4][6] |

| Chloroform | Nonpolar | Soluble | Freely Soluble[6] |

| Hexane | Nonpolar | Sparingly Soluble to Soluble | Data Not Available |

Note: The terms used for qualitative solubility are based on standard pharmaceutical definitions. "Freely Soluble" implies a smaller volume of solvent is needed to dissolve a given amount of solute compared to "Soluble," and "Sparingly Soluble" implies a larger volume is required.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, experimental determination is necessary. The two primary methods for determining the solubility of a solid in a liquid are the thermodynamic (equilibrium) solubility method and the kinetic solubility method.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the concentration of the solute in a saturated solution when excess solid is present and the system has reached equilibrium.[7]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[7][8] A shaker or rotator is commonly used for this purpose.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE or PVDF).[7] Care must be taken to avoid temperature changes during this step, which could alter the solubility.

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose, as it can separate the analyte from any potential impurities.[7]

-

Data Analysis: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then calculated from this curve. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO) when diluted into an aqueous buffer.[9][10][11] This method is often used in early-stage drug discovery for rapid screening of a large number of compounds.[8]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10-50 mM).[12]

-

Dilution and Precipitation: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate. The mixture is shaken for a short period (e.g., 1-2 hours).[9][11] If the concentration of this compound exceeds its solubility in the final mixed solvent system, it will precipitate out of solution.

-

Detection of Precipitation/Quantification of Soluble Compound: The amount of soluble compound can be determined in several ways:

-

Nephelometry: This method measures the turbidity of the solution caused by the precipitated compound. The light scattering is proportional to the amount of insoluble material.[8][9]

-

Direct UV Assay: After a filtration or centrifugation step to remove the precipitate, the concentration of the dissolved compound in the filtrate/supernatant is measured by UV-Vis spectrophotometry.[8][9]

-

HPLC-UV: Similar to the direct UV assay, but with the added specificity and accuracy of HPLC for quantification.[12]

-

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed or the concentration remaining in solution after the incubation period.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Workflow for Thermodynamic Solubility Determination.

References

- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 4. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

spectroscopic data of 4-Methyl-1-naphthol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-1-naphthol

This guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₁H₁₀O), a crucial aromatic compound in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural and analytical characteristics.

Molecular Structure

IUPAC Name: 4-methylnaphthalen-1-ol Molecular Formula: C₁₁H₁₀O[1] Molecular Weight: 158.20 g/mol [1][2] Monoisotopic Mass: 158.07316 Da[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of its hydrogen atoms. The expected chemical shifts in deuterated chloroform (CDCl₃) are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet of doublets | 1H | H-8 |

| ~7.8 | Doublet of doublets | 1H | H-5 |

| ~7.5 | Multiplet | 2H | H-6, H-7 |

| ~7.2 | Doublet | 1H | H-2 |

| ~5.0 | Singlet (broad) | 1H | OH |

| ~2.5 | Singlet | 3H | CH₃ |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected chemical shifts in deuterated chloroform (CDCl₃) are as follows.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-1 |

| ~134 | C-4 |

| ~128 | C-8a |

| ~126 | C-7 |

| ~125 | C-5 |

| ~124 | C-6 |

| ~122 | C-4a |

| ~120 | C-2 |

| ~110 | C-3 |

| ~108 | C-8 |

| ~20 | CH₃ |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good resolution.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Common solvents for NMR are listed with their residual peaks.[4][5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy Data

The table below summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Phenolic C-O |

| 900-675 | C-H bend (out-of-plane) | Aromatic C-H |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (for solid samples):

-

KBr Pellet Method:

-

Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[6]

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Nujol Mull Method:

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the salt plates with Nujol for the mull method).

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The mass spectrum of this compound is expected to show the following key signals.

| m/z (mass-to-charge ratio) | Ion | Notes |

| 158 | [M]⁺ | Molecular ion |

| 157 | [M-H]⁺ | Loss of a hydrogen radical |

| 143 | [M-CH₃]⁺ | Loss of a methyl radical |

| 130 | [M-CO]⁺ | Loss of carbon monoxide |

| 115 | A significant fragment, potentially from the loss of CO and CH₃[1] |

Predicted m/z values for common adducts in high-resolution mass spectrometry are also available.[3]

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).[9][10]

Sample Preparation:

-

For EI-MS: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile and thermally stable.

-

For ESI-MS:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).

-

The solution is then infused directly into the ion source or introduced after liquid chromatography (LC) separation.[11]

-

Data Acquisition:

-

The sample is vaporized and ionized in the ion source. EI is a "hard" ionization technique that causes extensive fragmentation, while ESI is a "soft" ionization technique that typically results in the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[9][12]

-

The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PubChemLite - this compound (C11H10O) [pubchemlite.lcsb.uni.lu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. carlroth.com [carlroth.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. masspec.scripps.edu [masspec.scripps.edu]

- 11. weizmann.ac.il [weizmann.ac.il]

- 12. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

The Unexplored Therapeutic Potential of 4-Methyl-1-naphthol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthol scaffold, a bicyclic aromatic structure, is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. This privileged structure has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, which includes antimicrobial, antifungal, antioxidant, and anticancer activities. Within this class of compounds, 4-Methyl-1-naphthol and its derivatives represent a specific chemical space with underexplored therapeutic potential. This technical guide aims to provide a comprehensive overview of the known biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways. While specific data on this compound itself is limited in the current scientific literature, this guide will draw upon the broader knowledge of 1-naphthol derivatives to infer potential activities and provide a framework for future research in this promising area.

Biological Activities of 1-Naphthol Derivatives

Derivatives of 1-naphthol have demonstrated a wide array of biological effects, suggesting that modifications to the parent structure can modulate potency and selectivity for various therapeutic targets.

Antimicrobial and Antifungal Activity

Naphthol derivatives are known to possess significant antimicrobial and antifungal properties. The introduction of different functional groups onto the naphthalene ring can enhance their efficacy against a range of pathogens. For instance, aminoalkyl derivatives of naphthols have shown potent activity against multidrug-resistant (MDR) bacterial strains. One study reported that a piperidinylmethyl derivative of 2-naphthol exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[1] Another aminoalkyl derivative of 2-naphthol demonstrated strong antifungal activity against Penicillium notatum and P. funiculosum with an MIC of 400 µg/mL, outperforming the standard drug griseofulvin.[1] While specific studies on the antifungal spectrum of this compound are scarce, one study on 4-phenylazo-1-naphthol found it to be inactive against Fusarium oxysporum f. sp. lycopersici.[2]

Antioxidant Capacity

The phenolic hydroxyl group of naphthols is a key contributor to their antioxidant activity, enabling them to act as radical scavengers. The antioxidant potential of various 1-naphthol derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4] For example, a study on various substituted 1-naphthol derivatives demonstrated their ability to reduce the DPPH free radical.[4] The antioxidant activity is influenced by the nature and position of substituents on the naphthalene ring.

Anticancer and Cytotoxic Activity

The anticancer potential of naphthol derivatives has been a significant area of investigation. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. For instance, a novel naphthoquinone-naphthol derivative has been shown to induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[5] Various aminobenzylnaphthols have demonstrated cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC50 values in the micromolar range.[6]

Enzyme Inhibition

Certain 1-naphthol derivatives have been identified as potent inhibitors of various enzymes. A study on a series of 1-naphthol derivatives revealed their inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE).[3] The inhibition constants (Ki) for these enzymes were found to be in the low micromolar to nanomolar range, highlighting the potential of these compounds in addressing diseases associated with these enzymes, such as glaucoma and Alzheimer's disease.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 1-naphthol derivatives as reported in the literature.

Table 1: Antimicrobial and Antifungal Activity of Naphthol Derivatives

| Compound | Test Organism | Activity | Result (MIC, µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | Antibacterial | 10 | [1] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | Antifungal | 400 | [1] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | Antifungal | 400 | [1] |

| 4-phenylazo-1-naphthol | Fusarium oxysporum f. sp. lycopersici | Antifungal | Inactive | [2] |

Table 2: Enzyme Inhibition by 1-Naphthol Derivatives

| Compound Class | Enzyme | Inhibition Constant (Ki) | Reference |

| Substituted 1-naphthols | hCA I | 0.034 - 0.724 µM | [3] |

| Substituted 1-naphthols | hCA II | 0.172 - 0.562 µM | [3] |

| Substituted 1-naphthols | AChE | 0.096 - 0.177 µM | [3] |

Table 3: Cytotoxicity of Naphthol Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | Activity | Result (IC50) | Reference |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | Cytotoxicity | 13.26 - 54.55 µM (72h) | [6] |

| Aminobenzylnaphthols | HT-29 (Colorectal) | Cytotoxicity | 11.55 - 58.11 µM (72h) | [6] |

| Naphthoquinone-naphthol derivative | HCT116 (Colon) | Cytotoxicity | 1.18 µM | [5] |

| Naphthoquinone-naphthol derivative | PC9 (Lung) | Cytotoxicity | 0.57 µM | [5] |

| Naphthoquinone-naphthol derivative | A549 (Lung) | Cytotoxicity | 2.25 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from established methods for determining the antioxidant capacity of phenolic compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of test solutions: Dissolve the test compounds and positive control in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to triplicate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the test compound solution.

-

For the control, use 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

Fungal strains

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Fluconazole, Amphotericin B)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strains on an appropriate agar medium.

-

Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.

-

-

Preparation of Test Solutions:

-

Dissolve the test compounds and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well microplate.

-

-

Assay:

-

Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compounds.

-

Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the absorbance using a microplate reader.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described biological assays and a potential signaling pathway implicated in the anticancer activity of a naphthol derivative.

References

- 1. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Methyl-1-naphthol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-Methyl-1-naphthol and its diverse analogs. The document details their synthesis, biological activities, and potential as therapeutic agents. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through various methods. One documented procedure involves the demethylation of 4-Methyl-1-methoxynaphthalene using pyridine hydrochloride at elevated temperatures.

A general workflow for the synthesis of this compound is outlined below:

The synthesis of 1-naphthol analogs is often achieved through multi-step reactions, including Diels-Alder cycloadditions, aromatization, and substitution reactions to introduce various functional groups onto the naphthalene core.[1][2] For instance, amidoalkyl naphthols can be synthesized via one-pot multicomponent Mannich reactions.

Biological Activities

While specific quantitative biological data for this compound is limited in the available literature, its analogs have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1-naphthol derivatives against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways.

Table 1: Anticancer Activity of this compound Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthoquinone-naphthol derivative (Compound 13) | HCT116 (Colon) | 1.18 | [3] |

| Naphthoquinone-naphthol derivative (Compound 13) | PC9 (Lung) | 0.57 | [3] |

| Naphthoquinone-naphthol derivative (Compound 13) | A549 (Lung) | 2.25 | [3] |

| Aminobenzylnaphthol (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 (24h) | [4] |

| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 (72h) | [4] |

| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colorectal) | 11.55 (72h) | [4] |

| Naphthalen-1-yloxyacetamide (5d) | MCF-7 (Breast) | 3.03 | [5] |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 | [6] |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 | [6] |

| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 | [6] |

One of the key signaling pathways implicated in the anticancer activity of some naphthol derivatives is the EGFR/PI3K/Akt pathway, which is crucial for cell proliferation, survival, and metastasis.

Antioxidant Activity

Several 1-naphthol derivatives have been reported to possess significant antioxidant and radical scavenging properties. Their ability to donate a hydrogen atom or an electron makes them effective in neutralizing free radicals.

Table 2: Antioxidant Activity of 1-Naphthol Analogs

| Assay | Compound/Analog | EC50/IC50 (µM) | Reference |

| DPPH radical scavenging | 1-Naphthol | 23.4 | [7] |

| ABTS radical scavenging | 1-Naphthol | 11.2 | [7] |

| DPPH radical scavenging | 2-Naphthol | 22.6 | [7] |

| ABTS radical scavenging | 2-Naphthol | 11.2 | [7] |

Enzyme Inhibition

Certain 1-naphthol derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This activity suggests their potential in the management of neurodegenerative diseases like Alzheimer's.[2]

Table 3: Acetylcholinesterase (AChE) Inhibition by 1-Naphthol Derivatives

| Compound | Ki (µM) | Reference |

| 1-Naphthol Derivative 1 | 0.096 ± 0.01 | [2] |

| 1-Naphthol Derivative 2 | 0.177 ± 0.02 | [2] |

Inhibition of carbonic anhydrase isoenzymes I and II has also been observed with some 1-naphthol derivatives, indicating their potential as diuretics or for the treatment of glaucoma.[2]

Table 4: Carbonic Anhydrase (CA) Inhibition by 1-Naphthol Derivatives

| Compound | Isozyme | Ki (µM) | Reference |

| 1-Naphthol Derivative A | hCA I | 0.034 ± 0.54 | [2] |

| 1-Naphthol Derivative B | hCA I | 0.724 ± 0.18 | [2] |

| 1-Naphthol Derivative C | hCA II | 0.172 ± 0.02 | [2] |

| 1-Naphthol Derivative D | hCA II | 0.562 ± 0.21 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and its analogs.

Synthesis of this compound

Materials:

-

4-Methyl-1-methoxynaphthalene

-

Pyridine hydrochloride

-

Dilute hydrochloric acid

-

Ether

-

Magnesium sulfate (MgSO4)

-

Petroleum ether (b.p. 60-80°C)

Procedure:

-

Mix 145 g of 4-Methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride.

-

Heat the mixture at 200°C for 3 hours.

-

Cool the mixture and treat it with dilute hydrochloric acid.

-

Extract the mixture with ether.

-

Dry the ether extract with MgSO4, filter, and remove the solvent.

-

Extract the resulting black oil with petroleum ether (4 x 100 cm³).

-

The final product, this compound, is obtained as nearly colorless oily crystals.[8]

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

After cell attachment, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Procedure:

-

The assay is typically performed in a 96-well plate.

-

Add buffer, AChE enzyme solution, and the test compound at various concentrations to the wells.

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of reaction is proportional to the AChE activity. The inhibitory effect of the test compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The Ki value can be calculated from this data.[2]

Carbonic Anhydrase (CA) Inhibition Assay

Procedure:

-

The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.

-

In a 96-well plate, add buffer, purified human carbonic anhydrase isoenzyme (hCA I or hCA II), and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate p-NPA.

-

The hydrolysis of p-NPA by CA produces p-nitrophenol, which is a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 400 nm) to determine the enzyme activity.

-

The inhibition constants (Ki) are determined by analyzing the enzyme kinetics in the presence of different concentrations of the inhibitor.[2]

Pharmacokinetics

Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), for this compound and its direct analogs are not extensively reported in the current literature. However, the pharmacokinetic properties of the parent compound, 1-naphthol, can provide some insights. 1-Naphthol is known to be rapidly absorbed and metabolized, primarily in the liver, through oxidation and conjugation pathways.[9] The metabolites are then excreted in the urine and bile.[9] The lipophilicity of 4-alkyl-1-naphthols suggests they may accumulate in lipid-rich tissues. Further research is needed to fully characterize the pharmacokinetic profiles of this compound and its analogs to assess their drug-like properties and potential for in vivo efficacy.

Conclusion

This compound and its analogs represent a promising class of compounds with a broad range of biological activities. The available literature strongly supports their potential as anticancer agents, antioxidants, and inhibitors of key enzymes such as acetylcholinesterase and carbonic anhydrase. The structure-activity relationship studies on various analogs have provided valuable insights for the rational design of more potent and selective therapeutic agents. While further investigations are required to fully elucidate the biological profile of this compound itself and to understand the pharmacokinetic properties of this class of compounds, the existing data provides a solid foundation for future drug discovery and development efforts. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate and accelerate this research.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 8. Carbonic Anhydrase Activity Assay [protocols.io]

- 9. researchgate.net [researchgate.net]

4-Methyl-1-naphthol: A Technical Guide to Its Synthesis, Properties, and Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction